molecular formula C7H11IO2 B2679692 [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2170372-21-9

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

Cat. No. B2679692
CAS RN: 2170372-21-9
M. Wt: 254.067
InChI Key: MTAPXLRGEUCTTQ-UHFFFAOYSA-N
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Description

“[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol” is a chemical compound with the molecular formula C7H11IO2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol” is represented by the molecular formula C7H11IO2 . The InChI code for this compound is 1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol” such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Chemical Synthesis and Rearrangements

A study by Krow et al. (2004) explored the stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which are structurally similar to the compound . These compounds included a variety of substituents and underwent rearrangements of iodides to alcohols using Selectfluor, and alcohols to fluorides using Deoxo-Fluor. This study highlights the potential use of similar compounds in complex chemical synthesis processes (Krow et al., 2004).

Interaction with Nucleophiles

Research by Nasakin et al. (1994) investigated the interaction of hexacyanocyclopropane with nucleophiles, leading to the formation of various adducts. Although not directly involving the specified compound, this study provides insights into the reactivity of structurally related cyclopropane derivatives in nucleophilic addition reactions (Nasakin et al., 1994).

Synthesis of Azabicyclo[2.1.1]hexanes

Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes, which have a skeleton related to the compound of interest. These syntheses involved the imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, demonstrating another application in synthetic chemistry (Stevens & Kimpe, 1996).

Photochemical Studies

The photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one was investigated by Noort and Cerfontain (1979). They studied the formation of different products under various conditions, providing insight into the photochemical behavior of bicyclic ketones, which could be relevant for understanding the photochemistry of the compound (Noort & Cerfontain, 1979).

Catalysis and Synthesis

Anjibabu et al. (2013) described the heteropoly acid-catalyzed synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through a 3,5-oxonium-ene reaction. This study showcases the potential of using similar bicyclic structures in catalytic synthesis, offering another possible application area for the specified compound (Anjibabu et al., 2013).

properties

IUPAC Name

[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPXLRGEUCTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol

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